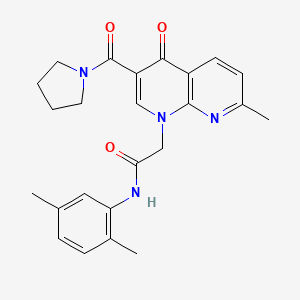
1-Bromo-3-(1-methoxycyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(1-methoxycyclopropyl)benzene, also known as 1-Bromo-3-(cyclopropylmethoxy)benzene, is a chemical compound with the empirical formula C10H11BrO . It has a molecular weight of 227.10 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(1-methoxycyclopropyl)benzene consists of a benzene ring substituted with a bromine atom and a methoxycyclopropyl group . The InChI key for this compound is QYVPRMAOEXVFHH-UHFFFAOYSA-N .Scientific Research Applications
Organic Synthesis
1-Bromo-3-(1-methoxycyclopropyl)benzene: is a versatile intermediate in organic synthesis. It can be used to introduce the methoxycyclopropyl group into other molecules, which is valuable for synthesizing complex organic compounds. This compound can undergo various reactions such as Suzuki coupling and Friedel-Crafts alkylation , providing pathways to create polymers or pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this brominated benzene derivative can be utilized to develop new drug candidates. Its structure allows for the creation of novel compounds through substitution reactions, potentially leading to the discovery of new therapeutic agents with unique biological activities .
Polymer Research
The bromine atom in 1-Bromo-3-(1-methoxycyclopropyl)benzene makes it a candidate for initiating polymerization reactions . It could be used to create new types of polymers with specific properties, such as increased durability or flexibility .
Material Science
In material science, this compound’s ability to undergo chemical transformations can be exploited to synthesize advanced materials. For example, it could be used to produce high-performance resins or coatings that require the incorporation of cyclopropyl groups for enhanced material properties .
Analytical Chemistry
This compound can serve as a standard or reagent in analytical chemistry. Its unique structure allows it to be used in mass spectrometry or chromatography as a marker or tracer to identify or quantify other substances .
Environmental Science
In environmental science, 1-Bromo-3-(1-methoxycyclopropyl)benzene could be studied for its environmental fate and transport. Understanding its breakdown products and interaction with environmental factors is crucial for assessing its impact on ecosystems .
Agricultural Research
The compound’s potential use in agricultural research lies in its role as a building block for synthesizing agrochemicals. It could lead to the development of new pesticides or herbicides that are more effective and environmentally friendly .
Industrial Applications
Finally, in industrial applications, this brominated compound can be used in the synthesis of flame retardants or other additives that improve the safety and performance of industrial materials .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302: Harmful if swallowed . Precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth .
properties
IUPAC Name |
1-bromo-3-(1-methoxycyclopropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHSCQZHPYEDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

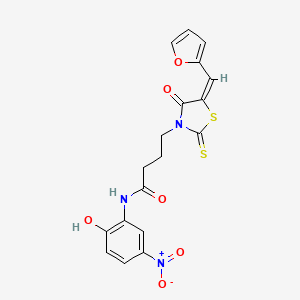
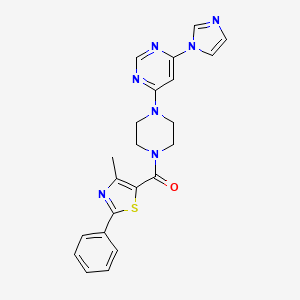


![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2928170.png)

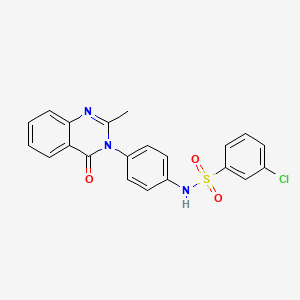
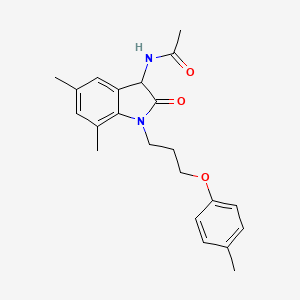
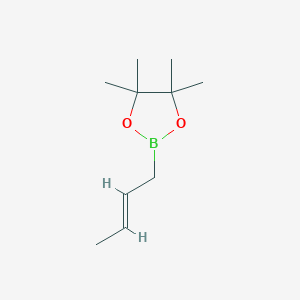

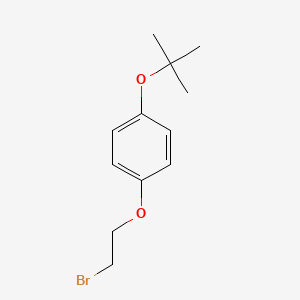
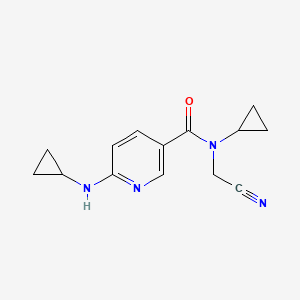
![2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide](/img/structure/B2928183.png)
